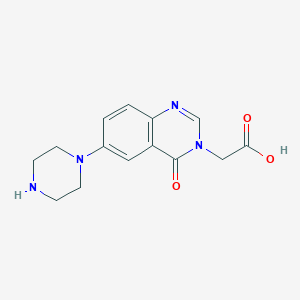

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDWGATUBUCAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610812 | |

| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889958-08-1 | |

| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperazinyl Quinazolinone Compounds as α1-Adrenergic Receptor Antagonists

Abstract

The piperazinyl quinazolinone scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with diverse pharmacological activities. A preeminent class among these are the selective α1-adrenoceptor antagonists, exemplified by the archetypal drug Prazosin. This technical guide provides a comprehensive examination of the mechanism of action for this class of compounds. We will dissect the molecular interactions with α1-adrenergic receptor subtypes, elucidate the downstream Gq protein-coupled signaling cascade, and connect this molecular mechanism to its physiological consequences, primarily smooth muscle relaxation and vasodilation. Furthermore, this guide details the key experimental methodologies and protocols essential for characterizing and validating this mechanism, offering researchers a self-validating framework for investigation.

Introduction: The Quinazoline Core and the Rise of α1-Selectivity

The quinazoline ring system is a privileged scaffold in drug discovery, but it is the strategic incorporation of a piperazinyl moiety at the 4-position that was critical in developing highly selective antagonists for the α1-adrenergic receptor.[1][2] Compounds like Prazosin, Doxazosin, and Terazosin emerged as landmark therapeutics for conditions such as hypertension and benign prostatic hyperplasia (BPH).[3][4][5] Their mechanism is rooted in the competitive and reversible blockade of α1-adrenoceptors, which are key mediators of the sympathetic nervous system's effects on vascular and other smooth muscles.[6][7]

Unlike non-selective alpha-blockers, the high selectivity of piperazinyl quinazolinones for α1 over α2 receptors is a critical feature.[8] This selectivity prevents the blockade of presynaptic α2-adrenoceptors, which are involved in a negative feedback loop for norepinephrine release.[8] Consequently, these compounds cause less reflex tachycardia compared to their non-selective counterparts, a significant clinical advantage.[8] This guide will focus on this well-established mechanism, providing the molecular and cellular basis for their therapeutic utility.

Molecular Target: The α1-Adrenergic Receptor Family

The primary molecular targets for piperazinyl quinazolinone antagonists are the α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[9] These receptors are activated by endogenous catecholamines, primarily norepinephrine, released from sympathetic nerve terminals.[9]

There are three distinct subtypes of the α1-adrenoceptor, all of which are targets for this drug class:

-

α1A-Adrenergic Receptor

-

α1B-Adrenergic Receptor

-

α1D-Adrenergic Receptor

These subtypes are highly homologous and couple to the Gq class of heterotrimeric G proteins.[9][10] They are differentially expressed throughout the body. For instance, α1-receptors are densely located on the smooth muscle of blood vessels, where their activation leads to vasoconstriction.[6][9] They are also present in the prostate, bladder neck, and iris dilator muscle.[3][6] The contraction of smooth muscle in the human prostate, for example, is primarily mediated by the α1A (historically α1c) subtype.[11]

Ligand Binding and Structure-Activity Relationship (SAR)

Piperazinyl quinazolinone compounds act as competitive antagonists, meaning they bind reversibly to the same site as the endogenous agonist (norepinephrine) but do not activate the receptor.[4][6] The affinity of these compounds for the α1-receptor subtypes is a key determinant of their potency.[12] Radioligand binding assays are the gold standard for quantifying these interactions.[13][14]

The core structure consists of three key components: the quinazoline ring, the piperazine ring, and an acyl moiety.[2] The 4-amino group on the quinazoline ring is crucial for high-affinity binding to the α1-receptor.[2] The piperazine ring and the attached acyl group significantly influence the compound's pharmacokinetic properties and can be modified to alter duration of action, as seen in the longer half-life of Doxazosin compared to Prazosin.[12][15] Structure-activity relationship studies have demonstrated that the piperazine ring interacts with a lipophilic pocket on the receptor surface, and its conformation is critical for high potency and selectivity.[16][17]

| Compound | α1A-AR Affinity (log KD) | α1B-AR Affinity (log KD) | α1D-AR Affinity (log KD) | Source |

| Prazosin | -9.4 (pKi) | -9.4 (pKi) | -9.4 (pKi) | [18] |

| Doxazosin | -8.58 | -8.46 | -8.33 | [19] |

Table 1: Binding affinities of representative piperazinyl quinazolinone compounds for human α1-adrenergic receptor subtypes. Data is presented as the negative logarithm of the dissociation constant (KD or Ki), where a higher value indicates stronger binding affinity.

Mechanism of Action: Interruption of the Gq Signaling Cascade

The physiological effects of α1-adrenoceptor antagonists are a direct consequence of their ability to block the Gq protein signaling pathway.[6][10]

Normal Pathway Activation (Agonist-Induced):

-

Agonist Binding: Norepinephrine binds to the α1-adrenoceptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the associated Gq protein. It catalyzes the exchange of GDP for GTP on the Gαq subunit.[20]

-

Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.[20]

-

PLCβ Activation: Gαq-GTP activates the enzyme Phospholipase C-β (PLCβ).[20][21][22]

-

PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21][22][23]

-

Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels.[21][23] This triggers the release of stored calcium from the ER into the cytoplasm, rapidly increasing intracellular calcium concentration ([Ca2+]i).[24]

-

PKC Activation & Smooth Muscle Contraction: DAG remains in the plasma membrane and, along with the increased [Ca2+]i, activates Protein Kinase C (PKC).[23][24] The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling with actin and resulting in smooth muscle contraction.[25]

Antagonism by Piperazinyl Quinazolinones: By competitively blocking the binding of norepinephrine to the α1-receptor, Prazosin and related compounds prevent the initiation of this entire cascade.[4] The Gq protein remains in its inactive, GDP-bound state. Consequently, PLCβ is not activated, PIP2 is not hydrolyzed, and there is no subsequent increase in intracellular IP3 and DAG.[6] The lack of IP3-mediated calcium release from intracellular stores prevents the activation of calcium-dependent contractile machinery.[10]

References

- 1. Video: Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers [jove.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 5. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. Prazosin (Minipress): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. droracle.ai [droracle.ai]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. multispaninc.com [multispaninc.com]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 21. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 22. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 24. youtube.com [youtube.com]

- 25. journals.physiology.org [journals.physiology.org]

The In Vitro Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of pyrimidine and benzene rings, stands as a "privileged structure" in the landscape of medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a cornerstone for the development of novel therapeutic agents. The diverse pharmacological activities exhibited by quinazolinone derivatives are a direct consequence of the extensive possibilities for substitution at various positions of its core structure, profoundly influencing their biological profiles.[1] Structure-activity relationship (SAR) studies consistently highlight the significance of modifications at the 2, 3, 6, and 8 positions of the quinazolinone ring in dictating the pharmacological outcome.[1] This guide provides an in-depth exploration of the multifaceted in vitro biological activities of quinazolinone derivatives, offering a technical resource for researchers and professionals engaged in the intricate process of drug discovery and development. We will delve into the key therapeutic areas where these compounds have shown immense promise, elucidating the underlying mechanisms of action and providing detailed protocols for their in vitro evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having already progressed to clinical use.[2] Their therapeutic efficacy stems from their ability to modulate a variety of molecular targets pivotal to cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer prowess of quinazolinone derivatives is not confined to a single mechanism but rather a multi-targeted approach, disrupting key oncogenic signaling pathways.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinazolinone-based anticancer agents function as potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2][3] Overexpression and mutations of EGFR are common drivers in various cancers, leading to uncontrolled cell growth. Quinazolinone derivatives, such as gefitinib and erlotinib, competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the PI3K/AKT and MAPK pathways.[4]

-

Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is a critical apparatus for cell division. Quinazolinone derivatives have been shown to interfere with tubulin polymerization, the process of microtubule formation.[1][3][5] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Quinazolinone derivatives can induce apoptosis through various intrinsic and extrinsic pathways.[1]

-

Inhibition of Other Kinases: Beyond EGFR, quinazolinone derivatives have been found to inhibit a range of other kinases implicated in cancer progression, including VEGFR, which is crucial for angiogenesis.[2]

B. Signaling Pathway Perturbation

The following diagram illustrates the central role of EGFR in cancer cell signaling and the inhibitory action of quinazolinone derivatives.

C. In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Quinazolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

D. Data Presentation: Anticancer Activity of Representative Quinazolinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| PVHD121 (1a) | A549 (Lung) | 0.1 - 0.3 | Tubulin Polymerization Inhibitor | [5] |

| Compound 29 | PC-9 (Lung) | 0.5 | EGFR Inhibitor | [6] |

| Compound 32 | A549 (Lung) | 0.02 | DHFR Inhibitor | [6] |

| Compound 37 | MCF-7 (Breast) | 2.86 | EGFR Inhibitor | [6] |

| Compound 127 | A549 (Lung) | 12.30 | EGFRwt-TK Inhibitor | [1] |

| Compound 128 | HepG-2 (Liver) | 1.11 | EGFR Inhibitor | [1] |

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazolinone derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising scaffold for the development of new anti-infectives.[7]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of quinazolinone derivatives are attributed to their ability to interfere with essential microbial processes.

-

Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, repair, and transcription. Quinazolinone derivatives have been shown to inhibit the supercoiling activity of DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[8]

-

Disruption of Cell Membrane Integrity: Some quinazolinone derivatives can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell lysis.

-

Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Certain quinazolinone derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria.

B. In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Quinazolinone derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivatives in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Data Presentation: Antimicrobial Activity of Representative Quinazolinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| Compound 1 | S. aureus | 2 | PBP1 and PBP2a Inhibitor | [9] |

| Compound 4a | E. coli | 4 | DNA Gyrase Inhibitor | [8] |

| Compound 4a | C. albicans | 2 | Not specified | [8] |

| Compound 4b | S. aureus | 8 | DNA Gyrase Inhibitor | [8] |

| Compound 15 | S. aureus | 32 | Not specified | [7] |

| Compound 27 | S. aureus | ≤0.5 | PBP1 and PBP2a Inhibitor | [9] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinazolinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.

A. Mechanism of Action: Targeting COX and LOX Enzymes

-

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many quinazolinone derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated during inflammation, thereby offering a more targeted anti-inflammatory effect with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12]

-

Lipoxygenase (LOX) Inhibition: Lipoxygenase enzymes are involved in the production of leukotrienes, another class of pro-inflammatory mediators. Some quinazolinone derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX).

B. In Vitro Evaluation of Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Quinazolinone derivatives

-

Celecoxib (positive control)

-

Assay buffer

-

Fluorescent or colorimetric detection kit

Procedure:

-

Enzyme and Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the quinazolinone derivatives or celecoxib.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

C. Data Presentation: Anti-inflammatory Activity of Representative Quinazolinone Derivatives

| Compound ID | Target | IC50 (µM) | In Vivo Model | Reference |

| Compound 32 | COX-2 | Better than Celecoxib | Carrageenan-induced paw edema | [10][11] |

| Compound 7c | COX-2 | SI = 398.11 | Not specified | [13] |

| Compound 10g | COX-2 | 2-fold more selective than COX-1 | Carrageenan-induced rat paw edema | [11] |

| Compound 12 | α-glucosidase | 57.81 | Not specified | [14] |

| Compound 7a-c, 7e | LPS-stimulated NO production | 58.03 - 66.19 | Not specified | [15] |

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have a long history of investigation for their central nervous system (CNS) activities, with some exhibiting potent anticonvulsant properties.

A. Mechanism of Action: Enhancing GABAergic Inhibition

The primary mechanism of action for many anticonvulsant quinazolinone derivatives is the modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[16] By binding to a specific site on the GABA-A receptor complex, these compounds enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility.[16][17]

B. In Vitro Evaluation of Anticonvulsant Activity

While in vivo models are more common for anticonvulsant screening, in vitro techniques such as patch-clamp electrophysiology on cultured neurons or brain slices can be used to study the direct effects of quinazolinone derivatives on GABA-A receptor function.

C. Data Presentation: Anticonvulsant Activity of Representative Quinazolinone Derivatives

| Compound ID | In Vivo Model | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI) | Reference |

| Compound 6o | MES | 88.02 | >400 | >25.5 | [18] |

| Compound 6q | MES | 94.6 | >400 | >26.0 | [18] |

| Compound 8 | scPTZ | 0.248 mmol/kg | Not specified | Not specified | [19] |

| Compound 13 | scPTZ | 0.239 mmol/kg | Not specified | Not specified | [19] |

| Compound 19 | scPTZ | 0.338 mmol/kg | Not specified | Not specified | [19] |

V. Antiviral Activity: Combating Viral Infections

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. Quinazolinone derivatives have demonstrated promising activity against a range of viruses.

A. Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of quinazolinone derivatives are diverse and can be virus-specific.

-

Inhibition of Viral Enzymes: Some derivatives can inhibit key viral enzymes essential for replication, such as viral proteases or polymerases. For instance, certain quinazolinones have shown activity against the papain-like protease (PLpro) of SARS-CoV-2.[20]

-

Interference with Viral Entry: Quinazolinone compounds may block the entry of viruses into host cells by interfering with the interaction between viral surface proteins and host cell receptors.

-

Modulation of Host Factors: Some derivatives may exert their antiviral effects by modulating host cellular pathways that are hijacked by the virus for its replication.

B. In Vitro Evaluation of Antiviral Activity

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Quinazolinone derivatives

-

Culture medium

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the quinazolinone derivative.

-

Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Staining and Counting: Stain the cells and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

C. Data Presentation: Antiviral Activity of Representative Quinazolinone Derivatives

| Compound ID | Virus | Cell Line | EC50 | Reference |

| Compound 22 | Zika Virus (ZIKV) | Vero | 900 nM | [21] |

| Compound 27 | Zika Virus (ZIKV) | Vero | 180 nM | [21] |

| Compound 47 | Zika Virus (ZIKV) | Vero | 210 nM | [21] |

| Compound 8d | SARS-CoV-2 | Not specified | 0.948 µg/mL | [20] |

| L11 | Tobacco Mosaic Virus (TMV) | Not specified | 63.1% curative effect at 500 µg/mL | [22] |

Conclusion: The Enduring Promise of Quinazolinones in Drug Discovery

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The in vitro assays detailed in this guide provide a robust framework for the evaluation and characterization of new quinazolinone derivatives. A thorough understanding of their mechanisms of action, coupled with systematic structure-activity relationship studies, will undoubtedly pave the way for the development of the next generation of quinazolinone-based drugs to address unmet medical needs in oncology, infectious diseases, inflammation, and beyond.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. flore.unifi.it [flore.unifi.it]

- 18. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key quinazoline derivative, 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. By dissecting the roles of the quinazolinone core, the C6-piperazine moiety, and the N3-acetic acid side chain, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for biological activity. This guide will delve into the mechanistic basis for experimental design, present detailed protocols for compound evaluation, and offer insights into optimizing this scaffold for therapeutic efficacy.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] Its rigid, planar nature provides a versatile framework for the strategic placement of functional groups that can engage in specific interactions with enzyme active sites. A significant number of quinazoline-based compounds have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

Prominent examples of FDA-approved quinazoline-based kinase inhibitors include gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] The core scaffold of these drugs typically mimics the adenine portion of ATP, enabling competitive binding to the kinase ATP-binding pocket. The SAR of these molecules has been extensively studied, revealing that substitutions at various positions on the quinazoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][6]

The focus of this guide, this compound, represents a promising scaffold for the development of novel kinase inhibitors. Its unique combination of a quinazolinone core, a basic piperazine moiety at the 6-position, and an acidic acetic acid side chain at the 3-position presents a rich landscape for SAR exploration. Understanding how each of these components contributes to the overall biological activity is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogues is a composite of the contributions from its three primary structural motifs. A systematic dissection of each component provides a clear framework for understanding the SAR.

The Quinazolin-4(3H)-one Core: The Anchor of Activity

The quinazolin-4(3H)-one core is the fundamental pharmacophore responsible for anchoring the molecule within the ATP-binding pocket of target kinases.[4] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP.[1]

-

The 4-Oxo Group: The carbonyl group at the 4-position is a critical hydrogen bond acceptor, often interacting with a conserved hinge region residue in the kinase domain. Modification or removal of this group generally leads to a significant loss of activity.

-

Substitutions on the Benzene Ring (Positions 5, 7, and 8): While the core topic molecule is substituted at the 6-position, modifications at other positions on the benzene ring can significantly impact activity and selectivity. For instance, the introduction of small, lipophilic groups at the 6- and 7-positions has been shown to enhance the potency of some quinazoline-based EGFR inhibitors.[1] Halogenation at the 7-position, such as with chlorine, has also been demonstrated to improve antibacterial activity in certain quinazolinone scaffolds.[7]

The 6-(Piperazin-1-yl) Moiety: Modulator of Solubility and Target Engagement

The piperazine ring at the 6-position is a common feature in many kinase inhibitors and serves multiple purposes. Its basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and providing a potential site for ionic interactions with the target protein.

-

The Piperazine Ring: The piperazine itself can be substituted to further modulate the compound's properties. N'-substitution on the piperazine ring with various alkyl or aryl groups can influence potency, selectivity, and pharmacokinetic parameters. For example, the addition of a methylpiperazine group at the 7-position of the quinazoline core has been shown to increase activity against certain cancer cell lines.[1]

-

Impact of the 6-Position: The 6-position is a key vector for interacting with the solvent-exposed region of the kinase active site. Bulky substituents at this position are generally well-tolerated and can be used to fine-tune selectivity.[1]

The N3-Acetic Acid Side Chain: A Handle for Physicochemical Properties and Vectorial Interactions

The acetic acid moiety at the N3-position is a distinguishing feature of the topic molecule. This acidic group can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability.

-

Carboxylic Acid Group: The terminal carboxylic acid can engage in hydrogen bonding or ionic interactions with the target protein or with surrounding solvent molecules. The presence of this group can also be leveraged to create prodrugs, where the acid is esterified to improve cell permeability, with subsequent intracellular hydrolysis to release the active compound. The presence of a carboxylic acid on a side chain of the quinazolinone may also alter the cytotoxic activities.[8]

-

Length and Flexibility of the Side Chain: The length and flexibility of the alkyl chain connecting the carboxylic acid to the N3-position are critical. A longer or more rigid linker could alter the positioning of the carboxylate and impact binding affinity.

Key Biological Targets and Mechanistic Insights

Quinazoline-based compounds are well-documented inhibitors of several important kinase families, primarily the receptor tyrosine kinases (RTKs) like EGFR and the lipid kinases such as phosphoinositide 3-kinases (PI3Ks).[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key driver of cell proliferation, survival, and migration, and its aberrant activation is a frequent event in many cancers.[1] The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors, and it is plausible that this compound derivatives could also target this kinase. The quinazolinone core would occupy the adenine-binding region, while the substituents at the 6- and 3-positions would extend into other regions of the ATP-binding cleft, potentially conferring selectivity.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth and survival that is frequently dysregulated in cancer. Several quinazoline-based compounds have been identified as potent PI3K inhibitors.[3] The SAR for PI3K inhibition often differs from that of EGFR, providing an opportunity to develop selective inhibitors by modifying the substitution pattern on the quinazoline scaffold.

Experimental Protocols for SAR Elucidation

A robust and systematic approach to evaluating the SAR of novel compounds is crucial for successful drug discovery. The following protocols provide a framework for the synthesis and biological characterization of this compound analogues.

General Synthetic Scheme

The synthesis of this compound and its derivatives can be achieved through a multi-step process. A representative synthetic route is outlined below. The synthesis of related quinazolinone-piperazine hybrids has been reported in the literature.[9][10]

DOT Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol (Illustrative Example):

-

Synthesis of the Benzoxazinone Intermediate:

-

React a suitably substituted anthranilic acid with an appropriate acylating agent (e.g., chloroacetyl chloride) to form the corresponding N-acylanthranilic acid.

-

Cyclize the N-acylanthranilic acid to the corresponding benzoxazinone by heating with a dehydrating agent like acetic anhydride.[8]

-

-

Formation of the Quinazolinone Core:

-

React the benzoxazinone intermediate with an appropriate amine (e.g., an amino acid ester) to form the 3-substituted quinazolinone.

-

-

Introduction of the Piperazine Moiety:

-

If the starting anthranilic acid was not already substituted with piperazine, this moiety can be introduced at the 6-position via nucleophilic aromatic substitution on a suitable precursor (e.g., a 6-halo-quinazolinone).

-

-

Alkylation at the N3-Position:

-

Alkylate the nitrogen at the 3-position with a suitable haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base.

-

-

Final Deprotection:

-

Hydrolyze the ester to yield the final carboxylic acid product.

-

In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the intrinsic potency of compounds against their target kinases.

DOT Diagram: Kinase Inhibition Assay Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Illustrative Example for EGFR)

-

Reagent Preparation: Prepare solutions of EGFR kinase, Alexa Fluor™ 647-labeled ATP competitive tracer, and Eu-labeled anti-tag antibody in kinase buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assays

Cell-based assays are crucial for assessing the ability of a compound to inhibit cell growth and for confirming its cellular permeability and on-target activity.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, PC3 for PI3K pathway) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Quantitative SAR Data

The following table summarizes representative IC50 values for quinazoline derivatives against key kinase targets, illustrating the impact of various substitutions. It is important to note that these are examples from the broader class of quinazoline inhibitors and direct extrapolation to the core topic molecule should be done with caution.

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

| Gefitinib | EGFR | 23-79 | [11] |

| Erlotinib | EGFR | 80 | [11] |

| Lapatinib | EGFR/HER2 | EGFR: 27.06 | [1] |

| 4-Anilinoquinazoline with 6-alkynyl group | EGFR | 14.1 | [1] |

| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | [1] |

| Quinazolinone-isatin hybrid (6c) | EGFR | 83 | [12] |

| Quinazolinone-isatin hybrid (6c) | VEGFR-2 | 76 | [12] |

Future Directions and Optimization Strategies

The SAR landscape of this compound offers numerous avenues for further optimization.

-

Systematic Modification of the N3-Side Chain: Exploring different lengths, rigidities, and terminal functional groups of the N3-side chain could lead to improved potency and selectivity. For example, replacing the carboxylic acid with a bioisostere such as a tetrazole may alter the pharmacokinetic profile.

-

Diversification of the C6-Piperazine Substituent: The N'-position of the piperazine is a prime site for introducing a wide range of substituents to probe interactions in the solvent-exposed region of the kinase active site. This can be a key strategy for enhancing selectivity.

-

Exploration of Other Substitutions on the Quinazolinone Core: While the 6-position is occupied, substitutions at the 2-, 7-, and 8-positions with various small, lipophilic, or hydrogen-bonding groups could further refine the activity profile.

-

Dual-Target Inhibition: Given the frequent crosstalk between signaling pathways in cancer, designing derivatives that can potently inhibit both EGFR and PI3K could be a promising therapeutic strategy.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships of its core components—the quinazolinone ring, the C6-piperazine moiety, and the N3-acetic acid side chain—is essential for the rational design of potent and selective drug candidates. By employing a systematic approach to synthesis and biological evaluation, as outlined in this guide, researchers can effectively navigate the chemical space around this scaffold and unlock its full therapeutic potential. The insights and protocols provided herein are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of kinase inhibitor discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 8. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpras.com [ijpras.com]

- 10. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Quinazolinone Acetic Acid Derivatives: A Technical Guide to Key Molecular Targets

Executive Summary: The quinazolinone core is a renowned scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. Its fusion of benzene and pyrimidine rings provides a versatile platform for diverse chemical modifications, enabling interaction with a wide array of biological targets. The incorporation of an acetic acid moiety, in particular, has proven to be a highly effective strategy for enhancing binding affinity and modulating the pharmacokinetic properties of these derivatives. This guide offers an in-depth exploration of the primary therapeutic targets of quinazolinone acetic acid derivatives, presenting the mechanistic rationale, key structure-activity relationship (SAR) insights, and validated experimental protocols for their evaluation. We will delve into critical enzyme systems such as Aldose Reductase and Epidermal Growth Factor Receptor, as well as various G-protein coupled receptors, providing researchers and drug development professionals with a comprehensive technical resource to navigate this promising chemical space.

The Quinazolinone Acetic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone structure, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets.[1][2] Its rigid, planar nature provides a defined orientation for substituent groups, facilitating precise interactions within protein binding pockets.

The strategic addition of an acetic acid group (-CH₂COOH) often serves multiple purposes. The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a crucial ionic interaction point with positively charged residues (e.g., Arginine, Lysine) in a target's active site. This feature is particularly prominent in inhibitors of enzymes like aldose reductase.[3][4] Furthermore, this polar group can significantly influence the compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Enzyme Inhibition: A Dominant Mechanism of Action

A primary therapeutic avenue for quinazolinone acetic acid derivatives is the direct inhibition of key enzymes implicated in pathological signaling pathways.

Aldose Reductase (AR): A Critical Target in Diabetic Complications

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactive, leading to sorbitol accumulation and subsequent oxidative stress, a key driver of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] Quinazolinone acetic acid derivatives have emerged as exceptionally potent AR inhibitors.

2.1.1 Mechanism of Inhibition and Structure-Activity Relationship (SAR)

These compounds typically act as competitive inhibitors, binding to the enzyme's active site.[5] The quinazolinone core occupies a hydrophobic pocket, while the acetic acid moiety forms critical interactions with the "anion-binding pocket" of the AR active site, interacting with key residues like Tyr48 and His110. The potency and selectivity are heavily influenced by substitutions on the quinazolinone scaffold.

-

Key Insight: Molecular docking simulations reveal that the acetic acid group is essential for anchoring the inhibitor within the active site through strong hydrogen bonds.[3] Modifications to the linker between the quinazolinone core and the phenoxyacetic acid group, as well as substitutions on the terminal rings, can fine-tune the binding affinity.[3][5]

2.1.2 Data Summary: Potency of Lead Compounds

| Compound ID | Structure/Description | Target | Potency (Kᵢ or IC₅₀) | Reference |

| Compound 19 | 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid | Aldose Reductase | Kᵢ = 61.20 ± 10.18 nM | [3][4] |

| Epalrestat | (Reference Drug) | Aldose Reductase | Kᵢ = 0.98 µM | [5] |

| Compound 6 | (Quinazolinone-glitazone hybrid) | Aldose Reductase | Kᵢ = 0.43 µM | [5] |

2.1.3 Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory potential of test compounds on aldose reductase.

Causality: The assay measures the decrease in NADPH absorbance at 340 nm, which is directly proportional to AR activity. An effective inhibitor will slow down the rate of NADPH consumption.

Protocol Steps:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified human recombinant aldose reductase in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.2).

-

Prepare a stock solution of the substrate, DL-glyceraldehyde, in the same buffer.

-

Prepare a stock solution of the cofactor, NADPH, in the same buffer.

-

-

Compound Preparation:

-

Dissolve test compounds (quinazolinone acetic acid derivatives) and a reference inhibitor (e.g., Epalrestat) in DMSO to create high-concentration stock solutions.

-

Perform serial dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.

-

-

Assay Execution (96-well plate format):

-

To each well, add:

-

150 µL of 100 mM sodium phosphate buffer (pH 6.2).

-

10 µL of the test compound dilution (or DMSO for control wells).

-

10 µL of 1.6 mM NADPH solution.

-

10 µL of the AR enzyme solution.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of 10 mM DL-glyceraldehyde to each well.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

-

Normalize the data to the control (DMSO) wells, representing 100% enzyme activity.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

2.1.4 Workflow Visualization: AR Inhibition Assay

Caption: Workflow for the in vitro Aldose Reductase (AR) inhibition assay.

Epidermal Growth Factor Receptor (EGFR): A Pillar of Targeted Cancer Therapy

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. Its aberrant activation through mutation or overexpression is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[6][7] Several clinically successful anticancer drugs are quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib).[7]

2.2.1 Mechanism of Inhibition

Quinazolinone derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.[8]

2.2.2 Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by a quinazolinone derivative.

2.2.3 Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of inhibitors to the EGFR kinase domain.

Causality: This is a direct binding assay. The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. A potent inhibitor displaces the fluorescent tracer, leading to a low FRET signal. This self-validating system directly measures target engagement.

Protocol Steps:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of Eu-anti-GST antibody, GST-EGFR kinase, and Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase tracer) in the assay buffer.

-

-

Compound Plating:

-

Dispense test compounds at various concentrations into a low-volume 384-well plate. Include a no-inhibitor control (DMSO) and a maximum displacement control.

-

-

Assay Execution:

-

Add the prepared mixture of antibody, kinase, and tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Signal Reading:

-

Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 665 nm (tracer) and 615 nm (europium).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data and plot the emission ratio against the logarithm of inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Receptor Antagonism: Modulating Cellular Signaling

Quinazolinone derivatives also exhibit potent activity as antagonists for various cell surface receptors, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Key Receptor Targets

-

Ghrelin Receptor (GHS-R1a): This receptor's endogenous ligand, ghrelin, is a potent appetite stimulant. Antagonism of GHS-R1a is a therapeutic strategy for obesity and diabetes. Piperidine-substituted quinazolinone derivatives have been identified as potent, orally bioavailable antagonists.[9]

-

Adenosine Receptors (A₂A and A₂B): The A₂A receptor is a target for neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy. Quinazoline derivatives have been developed as highly effective A₂A antagonists.[10][11]

-

Serotonin 7 (5-HT₇) Receptor: Antagonism of this receptor has shown antidepressant-like effects in preclinical models, making it a target for novel CNS therapies.[12]

-

NMDA Receptor: As a key player in excitatory neurotransmission, antagonists of the NMDA receptor have therapeutic potential as anticonvulsants. Specific quinazolinone derivatives have been designed and evaluated for this activity.[13]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the affinity of a test compound for a specific receptor using a competitive binding format.

Causality: The protocol measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

Protocol Steps:

-

Membrane Preparation:

-

Prepare cell membrane homogenates from a cell line stably overexpressing the target receptor (e.g., HEK293 cells expressing A₂A receptor).

-

-

Assay Setup:

-

In a 96-well filter plate, combine:

-

The cell membrane preparation.

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-ZM241385 for A₂A).

-

Varying concentrations of the unlabeled test compound.

-

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other values.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to calculate the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Workflow Visualization: Receptor Binding Assay

Caption: General workflow for a competitive radioligand receptor binding assay.

Conclusion and Future Perspectives

Quinazolinone acetic acid derivatives represent a remarkably fruitful area of medicinal chemistry. Their proven ability to potently and often selectively interact with a diverse range of high-value therapeutic targets—from enzymes driving metabolic disease and cancer to receptors controlling neurological function—underscores their continued relevance in drug discovery. The inherent synthetic tractability of the quinazolinone scaffold allows for extensive chemical exploration and optimization. Future efforts will likely focus on enhancing selectivity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and developing multi-target ligands that can address complex diseases through synergistic mechanisms. The foundational protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to harness the full therapeutic potential of this privileged chemical class.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ujpronline.com [ujpronline.com]

- 9. Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel quinazolinone derivatives as 5-HT7 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jyoungpharm.org [jyoungpharm.org]

Biological Screening of CAS Number 889958-08-1 (GSK2334470): An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological screening and characterization of the compound identified by CAS number 889958-08-1, known as GSK2334470. This small molecule is a potent and highly selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator in the PI3K/AKT signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making PDK1 a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental methodologies for evaluating GSK2334470. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present quantitative data to guide your research.

Introduction: The Significance of Targeting PDK1 with GSK2334470

The serine/threonine kinase PDK1 is a critical node in cellular signaling, acting downstream of phosphoinositide 3-kinase (PI3K) to activate a plethora of AGC family kinases, including AKT, p70 ribosomal S6 kinase (S6K), serum- and glucocorticoid-induced kinase (SGK), and protein kinase C (PKC).[1][2] These downstream effectors orchestrate a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many malignancies, such as breast cancer, glioblastoma, and multiple myeloma, the PI3K/PDK1/AKT pathway is constitutively active due to genetic alterations like mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4][5][6][7] This hyperactivation drives tumorigenesis and therapeutic resistance.

GSK2334470 (CAS 889958-08-1) has emerged as an invaluable chemical probe to dissect the intricate roles of PDK1. It is a potent, ATP-competitive inhibitor of PDK1 with a high degree of selectivity, making it a superior tool for both in vitro and in vivo studies.[8][9] Understanding how to effectively screen and characterize the biological activity of GSK2334470 is paramount for researchers aiming to elucidate the function of PDK1 and explore its therapeutic potential.

The PDK1 Signaling Nexus: A Rationale for Targeted Inhibition

The canonical activation of the PDK1 pathway begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or hormones. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Both PDK1 and its key substrate, AKT, possess pleckstrin homology (PH) domains that bind to PIP3, co-localizing them at the membrane. This proximity allows PDK1 to phosphorylate AKT at its activation loop (Threonine 308), a crucial step for AKT activation.[7] Fully activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. GSK2334470 directly interferes with this cascade by occupying the ATP-binding pocket of PDK1, preventing the phosphorylation and subsequent activation of AKT and other substrates.

Below is a diagram illustrating the central role of PDK1 in the PI3K/AKT signaling pathway and the inhibitory action of GSK2334470.

Caption: The PI3K/PDK1/AKT signaling pathway and the inhibitory mechanism of GSK2334470.

Biochemical Screening of GSK2334470: Assessing Direct Kinase Inhibition

The foundational step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro kinase assays. The choice of assay format depends on the available resources and desired throughput.

Quantitative Data: In Vitro Inhibitory Activity

The potency of GSK2334470 against PDK1 has been consistently demonstrated across various studies. A summary of its in vitro inhibitory activity is presented below.

| Target | Assay Type | IC50 |

| PDK1 | Cell-free kinase assay | ~10 nM[9][10][11] |

| PDK1 | Cell-free kinase assay | 0.5 nM[2] |

| Akt1 (full-length) | In vitro kinase assay | ~10 nM[2] |

| ΔPH-Akt1 | In vitro kinase assay | ~10 nM[2] |

| PDKtide (peptide substrate) | In vitro kinase assay | ~10 nM[10][11] |

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ kinase assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is well-suited for determining the IC50 of inhibitors like GSK2334470.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

-

Prepare serial dilutions of GSK2334470 in DMSO, followed by a further dilution in the kinase reaction buffer.

-

Prepare a solution of recombinant human PDK1 enzyme and a suitable substrate (e.g., PDKtide peptide) in the kinase reaction buffer.

-

Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for PDK1.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the GSK2334470 dilution (or DMSO for control).

-

Add 5 µL of the enzyme/substrate mix.

-

Initiate the reaction by adding 2.5 µL of the ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each GSK2334470 concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ kinase assay to determine the IC50 of GSK2334470.

Cellular Screening: Validating Target Engagement and Phenotypic Effects

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Western Blot Analysis of Downstream Signaling

A primary method to confirm the on-target activity of GSK2334470 in cells is to measure the phosphorylation status of known PDK1 substrates and their downstream effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can quantify the level of protein phosphorylation as a readout of kinase activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, U87 glioblastoma, or a cancer cell line of interest) and grow to 70-80% confluency.

-

For studies involving growth factor stimulation, serum-starve the cells for 4-16 hours to reduce basal signaling.

-

Treat the cells with a dose-range of GSK2334470 (e.g., 10 nM to 10 µM) for a specified duration (e.g., 1-2 hours). Include a DMSO vehicle control.

-

If applicable, stimulate the cells with a growth factor (e.g., IGF-1 or serum) for 15-30 minutes prior to harvesting.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p-AKT (Thr308), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Expected Outcome: Treatment with GSK2334470 should lead to a dose-dependent decrease in the phosphorylation of AKT at Thr308 and other PDK1 substrates, while the total protein levels remain unchanged.

Cell Viability and Proliferation Assays

To assess the functional consequences of PDK1 inhibition, cell viability and proliferation assays are essential.

Principle: Tetrazolium-based assays, such as the MTT assay, measure the metabolic activity of cells as a proxy for viability. Viable cells with active dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density to ensure logarithmic growth during the assay period.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of GSK2334470 for 24-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value for cell growth inhibition.

Quantitative Data: Antiproliferative Activity of GSK2334470

The antiproliferative effects of GSK2334470 have been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (Antiproliferative) |

| PC3 | Prostate Cancer | Not specified, but inhibits p-AKT (IC50 = 113 nM) and p-RSK (IC50 = 293 nM)[11] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 3.98 - 10.56 µM[13] |

| K562 | Chronic Myelogenous Leukemia | 18 µM[11] |

Note: The antiproliferative IC50 values are generally higher than the biochemical IC50, which is expected due to factors such as cell permeability and the complexity of cellular signaling networks.

Apoptosis Assays

Inhibition of the pro-survival AKT pathway by GSK2334470 is expected to induce apoptosis in cancer cells.

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with GSK2334470 at concentrations around the antiproliferative IC50 for a relevant time course (e.g., 24, 48, 72 hours).[14]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion and Future Directions

GSK2334470 (CAS 889958-08-1) is a powerful and selective tool for investigating the biological functions of PDK1. This guide has provided a comprehensive framework for its biological screening, from initial biochemical characterization to the assessment of its effects in a cellular context. The provided protocols offer a starting point for researchers, and the quantitative data serves as a valuable reference.

The causality behind these experimental choices is rooted in the central role of PDK1 in the PI3K/AKT pathway. Biochemical assays confirm direct target engagement, while cellular assays validate this engagement and elucidate the downstream functional consequences. By systematically applying these methodologies, researchers can confidently probe the role of PDK1 in their specific biological systems of interest and further explore the therapeutic potential of PDK1 inhibition. Future studies could involve the use of GSK2334470 in more complex models, such as 3D organoids and in vivo xenograft models, to better understand its efficacy in a more physiologically relevant setting.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Combined targeting of PDK1 and EGFR triggers regression of glioblastoma by reversing the Warburg effect [en-cancer.fr]

- 3. The Landscape of PDK1 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDK1: a new therapeutic target for glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDK1 potentiates upstream lesions on the PI3K pathway in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathway Mediating Myeloma Cell Growth and Survival [mdpi.com]

- 7. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

A Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Analogs for Drug Development

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the discovery and synthesis of novel quinazolinone analogs. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates self-validating systems within methodologies, and is grounded in authoritative scientific literature. We will traverse the landscape of synthetic strategies, from foundational methods to modern green chemistry approaches, delve into the nuances of structure-activity relationship (SAR) studies, and provide detailed, actionable protocols for the synthesis and characterization of these promising therapeutic agents.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry